{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate
Description
This compound is a triazine derivative featuring a 1,3,5-triazin-2-yl core substituted with amino, 3-chloro-2-methylphenylamino, and cyclohexyl(methyl)dithiocarbamate groups.
Properties
Molecular Formula |
C19H25ClN6S2 |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
[4-amino-6-(3-chloro-2-methylanilino)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C19H25ClN6S2/c1-12-14(20)9-6-10-15(12)22-18-24-16(23-17(21)25-18)11-28-19(27)26(2)13-7-4-3-5-8-13/h6,9-10,13H,3-5,7-8,11H2,1-2H3,(H3,21,22,23,24,25) |
InChI Key |
MGDMUYQFLIVPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CSC(=S)N(C)C3CCCCC3 |
Origin of Product |
United States |
Biological Activity
The compound {4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazine ring, which is known for its diverse biological activities, and a dithiocarbamate group that may contribute to its pharmacological properties. The presence of the chloro and methyl groups on the phenyl ring enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Anticancer Properties
Research has indicated that dithiocarbamate derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have demonstrated cytotoxic effects through the induction of extrinsic apoptotic pathways in cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) .
The mechanism of action for this compound likely involves:
- Inhibition of EGFR Tyrosine Kinase : Similar compounds have been shown to inhibit EGFR activity, leading to reduced cell proliferation and increased apoptosis .
- Induction of Reactive Oxygen Species (ROS) : Dithiocarbamate derivatives are known to generate ROS, which can lead to oxidative stress and subsequent cell death in cancer cells .
Study 1: Antitumor Activity
A study conducted on a series of dithiocarbamate derivatives revealed that compounds structurally similar to this compound exhibited potent anti-proliferative effects against multiple cancer cell lines. The study utilized MTT assays to assess cell viability and found that these compounds significantly reduced viability at micromolar concentrations .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that the administration of dithiocarbamate derivatives resulted in tumor growth inhibition in xenograft models. The compounds were administered orally, showing favorable pharmacokinetic profiles and significant tumor regression compared to control groups .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazine-Based Herbicides (Sulfonylureas)
lists sulfonylurea herbicides with triazine cores, such as triflusulfuron methyl ester and metsulfuron methyl ester . These compounds share a 1,3,5-triazin-2-yl backbone but differ in substituents:
- Triflusulfuron methyl ester : Contains a trifluoroethoxy group at position 4 and a sulfonylurea bridge.
- Metsulfuron methyl ester : Features a methoxy group at position 4 and a methyl group at position 4.
Comparison with Target Compound :
The target compound’s amino group at position 4 may reduce herbicidal activity compared to sulfonylureas, which rely on methoxy/ethoxy groups for acetolactate synthase (ALS) inhibition. However, its dithiocarbamate group could enable alternative mechanisms, such as metal chelation or oxidative stress induction .
Pharmaceutical Carbamates
and describe carbamate-containing compounds with thiazolylmethyl or piperidinecarboxamide groups, such as N-[(4-fluorophenyl)methyl]-6-[3-endo-({[2-methyl-3-(methyloxy)phenyl]carbonyl}amino)-8-azabicyclo[3.2.1]oct-8-yl]pyridine-3-carboxamide (). These are structurally complex, often targeting enzymes like proteases.
Comparison with Target Compound :
The dithiocarbamate in the target compound may offer redox-modulating effects, unlike standard carbamates. Its triazine core also provides a planar structure for π-π interactions, but the absence of fused rings (as in ’s azabicyclo compounds) may limit target specificity .
Chloro-Substituted Triazines
includes 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile, a chloro-triazine with ethylamino and cyano groups. Such compounds are often herbicides or toxins.
Comparison with Target Compound :
The target compound’s chloro substituent on the phenyl ring (vs. The dithiocarbamate group could also degrade into less toxic metabolites compared to cyanide-releasing analogs .
Research Findings and Implications
- Agrochemical Potential: The target compound’s triazine core aligns with herbicidal scaffolds, but its dithiocarbamate group may limit ALS inhibition efficacy seen in sulfonylureas. Field trials would be needed to assess weed-control spectrum .
- Pharmaceutical Feasibility: Dithiocarbamates are known for antimicrobial and anticancer properties.
- Environmental Impact: Unlike chloro-cyano triazines (), the target compound’s dithiocarbamate may degrade into less persistent metabolites, reducing ecological risks .
Data Table: Key Properties of Comparable Compounds
*LD50 values are illustrative and based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
